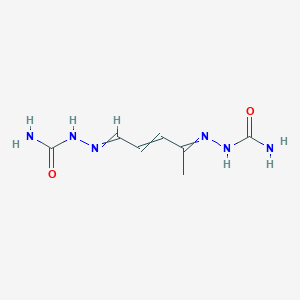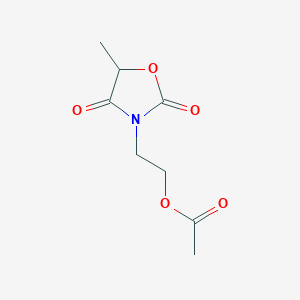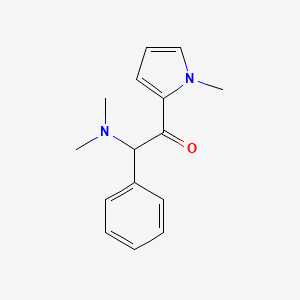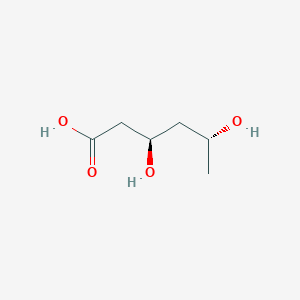
2,2'-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is a complex organic compound that features a hydrazine backbone with carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of hydrazine hydrate with pent-2-ene-1,4-dione under reflux conditions in ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds.
科学的研究の応用
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) involves its interaction with biological macromolecules such as DNA and proteins. The compound can form hydrogen bonds and other interactions with these macromolecules, leading to changes in their structure and function. This interaction can result in the inhibition of DNA replication and protein synthesis, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
- 2,2’-(1,2-Diphenylethane-1,2-diylidene)di(hydrazine-1-carboxamide)
- 2,2’-(1,3-Butadiene-1,4-diylidene)di(hydrazine-1-carboxamide)
Uniqueness
2,2’-(Pent-2-ene-1,4-diylidene)di(hydrazine-1-carboxamide) is unique due to its specific structural features, which include a pent-2-ene backbone and hydrazine carboxamide groups
特性
CAS番号 |
143104-44-3 |
|---|---|
分子式 |
C7H12N6O2 |
分子量 |
212.21 g/mol |
IUPAC名 |
[4-(carbamoylhydrazinylidene)pent-2-enylideneamino]urea |
InChI |
InChI=1S/C7H12N6O2/c1-5(11-13-7(9)15)3-2-4-10-12-6(8)14/h2-4H,1H3,(H3,8,12,14)(H3,9,13,15) |
InChIキー |
IIVSTKIIWBJSLD-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC(=O)N)C=CC=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)






![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)

